N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that features an imidazole ring, a nitrobenzamide moiety, and a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide typically involves the following steps:
Formation of the Imidazole Derivative: The starting material, 1-(3-aminopropyl)imidazole, is synthesized by reacting imidazole with 3-chloropropylamine under basic conditions.
Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-methyl-3-nitrotoluene.
Amidation Reaction: The 4-methyl-3-nitrotoluene is then converted to 4-methyl-3-nitrobenzoyl chloride using thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Reduction: The major product is N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-aminobenzamide.
Substitution: Depending on the substituents introduced, various alkylated or acylated derivatives of the original compound can be formed.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the presence of the imidazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the nitrobenzamide moiety can undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-aminobenzamide: A reduced form of the original compound with an amine group instead of a nitro group.
N-[3-(1H-imidazol-1-yl)propyl]-4-methylbenzamide: Lacks the nitro group, which may result in different biological activity.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both the imidazole ring and the nitrobenzamide moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11-3-4-12(9-13(11)18(20)21)14(19)16-5-2-7-17-8-6-15-10-17/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYMFAHTPLKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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